3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
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Overview
Description
3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an imidazo[1,2-a]pyridine moiety linked to a benzoic acid derivative .
Preparation Methods
The synthesis of 3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid typically involves the condensation of 8-methylimidazo[1,2-a]pyridine with a benzoic acid derivative under specific reaction conditions. Various synthetic routes can be employed, including multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar chemical and biological properties.
Benzoic acid derivatives: Compounds with a benzoic acid moiety that may have different substituents and functional groups, leading to varied reactivity and applications.
The uniqueness of this compound lies in its specific combination of the imidazo[1,2-a]pyridine and benzoic acid moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-4-3-7-18-9-13(17-15(11)18)10-21-14-6-2-5-12(8-14)16(19)20/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONVDGWYZQGQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)COC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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